![molecular formula C11H17NO2 B2791102 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone CAS No. 91459-09-5](/img/structure/B2791102.png)
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone, also known as HPPME, is a chemical compound that has shown potential in various scientific research applications. HPPME is a pyrrole derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of HPPME, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves the reaction of 1,2-dimethylpyrrole with 3-chloropropanol followed by oxidation of the resulting alcohol to form the target compound.
Starting Materials
1,2-dimethylpyrrole, 3-chloropropanol, Sodium hydroxide, Sodium hypochlorite, Acetic acid, Wate
Reaction
Step 1: 1,2-dimethylpyrrole is reacted with 3-chloropropanol in the presence of sodium hydroxide to form 1-[5-(3-chloropropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 2: The resulting product from step 1 is then oxidized using sodium hypochlorite in the presence of acetic acid to form 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Mecanismo De Acción
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been shown to have various biochemical and physiological effects, including but not limited to, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to have minimal toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth, which makes it a potential candidate for anti-cancer drug development. Another advantage is its minimal toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, including but not limited to, further elucidation of its mechanism of action, optimization of its therapeutic potential, and development of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone analogs with improved properties. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research may also lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Conclusion:
In conclusion, 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is a pyrrole derivative that has shown potential in various scientific research applications, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been synthesized using a one-pot, three-step method and has minimal toxicity in animal models. Although the mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, which may lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has shown potential in various scientific research applications, including but not limited to, anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Studies have shown that 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has the ability to inhibit the growth of cancer cells in vitro and in vivo. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone | |
CAS RN |
91459-09-5 |
Source


|
| Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
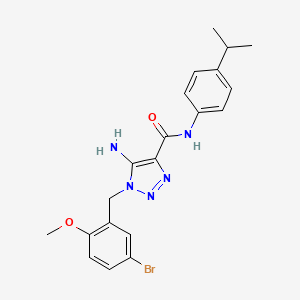
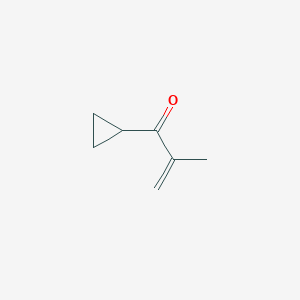
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)
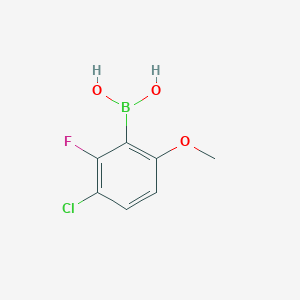
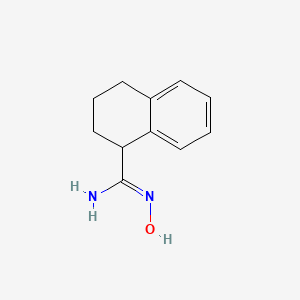
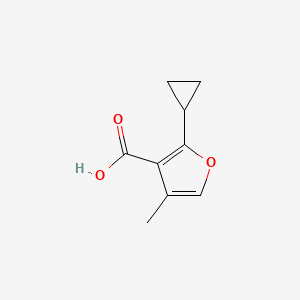
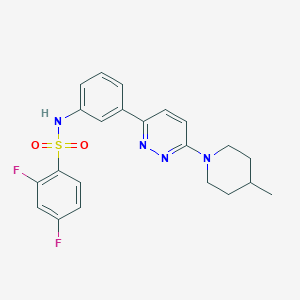
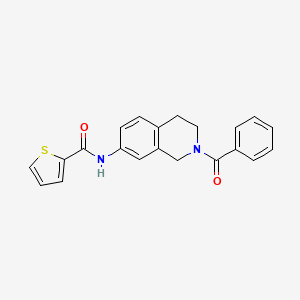
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)
![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)
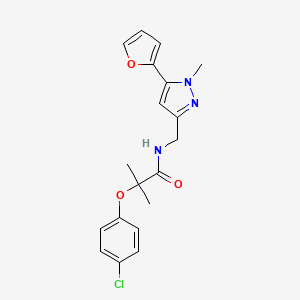
![Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2791040.png)